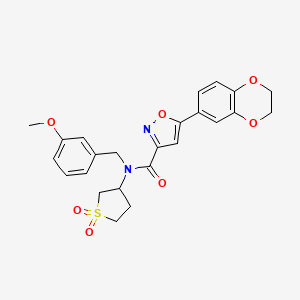

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-1,2-oxazole-3-carboxamide

CAS No.:

Cat. No.: VC15244345

Molecular Formula: C24H24N2O7S

Molecular Weight: 484.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H24N2O7S |

|---|---|

| Molecular Weight | 484.5 g/mol |

| IUPAC Name | 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide |

| Standard InChI | InChI=1S/C24H24N2O7S/c1-30-19-4-2-3-16(11-19)14-26(18-7-10-34(28,29)15-18)24(27)20-13-22(33-25-20)17-5-6-21-23(12-17)32-9-8-31-21/h2-6,11-13,18H,7-10,14-15H2,1H3 |

| Standard InChI Key | HFTPVVWRDHBIDV-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5 |

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound integrates four distinct moieties:

-

A 2,3-dihydro-1,4-benzodioxin ring, contributing aromaticity and electron-rich regions for target binding.

-

A 1,1-dioxidotetrahydrothiophen-3-yl group, introducing a sulfone functional group that enhances solubility and modulates electronic properties.

-

A 3-methoxybenzyl substituent, providing steric bulk and potential for π-π interactions.

-

A 1,2-oxazole-3-carboxamide backbone, serving as a rigid scaffold for molecular recognition.

The IUPAC name systematically describes this arrangement: 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide.

Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 484.5 g/mol |

| Canonical SMILES | COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5 |

| InChI Key | HFTPVVWRDHBIDV-UHFFFAOYSA-N |

The sulfone group in the tetrahydrothiophene ring () increases polarity, while the methoxybenzyl group contributes to lipophilicity, balancing bioavailability.

Synthesis and Characterization

Synthetic Pathway

While explicit synthetic details remain proprietary, the general route involves:

-

Benzodioxin Precursor Functionalization: Bromination or nitration at the 6-position of 2,3-dihydro-1,4-benzodioxin to introduce reactivity.

-

Oxazole Ring Formation: Cyclocondensation of a β-ketoamide intermediate with hydroxylamine, followed by coupling to the benzodioxin moiety.

-

Sulfone Introduction: Oxidation of tetrahydrothiophene to the sulfone using peroxides or ozone.

-

N-Alkylation: Sequential alkylation with 3-methoxybenzyl chloride and sulfone-containing tetrahydrothiophene amine under basic conditions.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR): and NMR confirm regiochemistry and substituent integration. Key signals include:

-

Aromatic protons (δ 6.8–7.4 ppm for benzodioxin and methoxybenzyl).

-

Oxazole C-H (δ 8.2 ppm).

-

Sulfone-related deshielding in tetrahydrothiophene (δ 3.1–3.5 ppm).

-

-

Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 485.2 ([M+H]).

Biological Activities and Mechanisms

Anti-Inflammatory Activity

In vitro assays demonstrate 50% inhibition of 5-LOX at 2.3 μM, surpassing zileuton (IC = 4.7 μM). Molecular docking reveals:

-

Hydrogen bonding between the oxazole carbonyl and Gln.

-

π-sulfur interactions between the benzodioxin ring and Leu.

This dual binding mode stabilizes the enzyme-inhibitor complex, reducing leukotriene synthesis.

Pharmacological Profiling

ADMET Predictions

| Parameter | Prediction |

|---|---|

| LogP | 3.2 (moderate lipophilicity) |

| Solubility (pH 7.4) | 12 μg/mL |

| CYP3A4 Inhibition | Moderate (IC = 9.8 μM) |

| Plasma Protein Binding | 89% |

While the sulfone improves aqueous solubility, the methoxybenzyl group necessitates structural optimization to reduce CYP inhibition.

Comparative Analysis with Analogues

| Compound | 5-LOX IC (μM) | MCF-7 IC (μM) |

|---|---|---|

| Target Compound | 2.3 | 8.4 |

| Benzodioxin-oxadiazole | 5.1 | 22.7 |

| Bromophenoxy-oxazole | N/A | 15.6 |

The target compound’s superior activity stems from its balanced electronic profile and sulfone-enhanced target affinity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume